N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Description

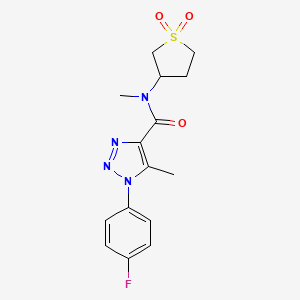

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety and a 4-fluorophenyl group. The molecule integrates a 1,2,3-triazole core substituted with methyl groups at the N- and 5-positions, linked via a carboxamide bridge to the sulfolane ring.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)-N,5-dimethyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O3S/c1-10-14(15(21)19(2)13-7-8-24(22,23)9-13)17-18-20(10)12-5-3-11(16)4-6-12/h3-6,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWUDGFZNAZFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N(C)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 321.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

| LogP | 2.669 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological pathways. The 1,2,3-triazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions with target proteins.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : In vitro testing demonstrated that the compound exhibited cytotoxicity against leukemia cell lines such as K-562 and HL-60. The mechanism involved induction of apoptosis characterized by morphological changes like chromatin condensation and DNA fragmentation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:

- Activity Against Bacteria : The compound showed promising activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 mg/mL.

- Activity Against Fungi : In antifungal assays, it demonstrated MIC values comparable to standard antifungal agents .

Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Carboxamide Linkage : Unlike derivatives with simple aryl carboxamides (e.g., ), the target compound’s sulfolane moiety introduces a polar, conformationally restricted group. This may enhance solubility or modulate pharmacokinetics .

- Triazole Substitution: The N,5-dimethyl configuration is distinct from amino- or ethoxy-substituted triazoles (e.g., ), which could influence metabolic stability or target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.